molecular formula C8H7F3N2O2 B13033080 3-Amino-5-(trifluoromethoxy)benzamide

3-Amino-5-(trifluoromethoxy)benzamide

Cat. No.: B13033080
M. Wt: 220.15 g/mol
InChI Key: KPWJNYKXOWEHID-UHFFFAOYSA-N
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Description

3-Amino-5-(trifluoromethoxy)benzamide is a fluorinated benzamide derivative characterized by an amino group (-NH₂) at the 3-position and a trifluoromethoxy (-OCF₃) group at the 5-position of the benzene ring. The trifluoromethoxy group is a strong electron-withdrawing substituent, influencing the compound’s electronic properties, solubility, and biological interactions.

Properties

Molecular Formula

C8H7F3N2O2

Molecular Weight

220.15 g/mol

IUPAC Name

3-amino-5-(trifluoromethoxy)benzamide

InChI

InChI=1S/C8H7F3N2O2/c9-8(10,11)15-6-2-4(7(13)14)1-5(12)3-6/h1-3H,12H2,(H2,13,14)

InChI Key

KPWJNYKXOWEHID-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1N)OC(F)(F)F)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-amino-5-(trifluoromethyl)benzoic acid with appropriate reagents to introduce the trifluoromethoxy group . The reaction conditions often include the use of strong bases and specific solvents to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of 3-Amino-5-(trifluoromethoxy)benzamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups replacing the trifluoromethoxy group .

Mechanism of Action

The mechanism of action of 3-Amino-5-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The amino group may also play a role in forming hydrogen bonds with target molecules, further stabilizing the interaction . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Physicochemical Properties

The following table compares key structural and physicochemical properties of 3-Amino-5-(trifluoromethoxy)benzamide with its analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Challenges
This compound -NH₂ (3), -OCF₃ (5) C₈H₆F₃N₂O₂ 234.14 High electron-withdrawing effect; costly synthesis
3-Amino-5-(trifluoromethyl)benzamide -NH₂ (3), -CF₃ (5) C₈H₆F₃N₂O 218.15 Higher lipophilicity; easier synthesis
3-Amino-N-methyl-5-(trifluoromethyl)benzamide -NHCH₃ (amide), -CF₃ (5) C₉H₉F₃N₂O 218.18 Improved metabolic stability; reduced polarity
VU6010608 -N-(triazole) (2), -OCF₃ (5) C₁₆H₁₁F₃N₄O₂ 366.28 Enhanced CNS penetration; mGlu7 NAM activity
Compound 80 (Cytokinin study) -OCF₃ (3), -amide (variable) Not specified ~250 (estimated) Low IC₅₀ (high efficacy); safe toxicity profile
Key Observations:
  • Trifluoromethoxy (-OCF₃) vs.
  • Amide Substitution: Methylation of the amide nitrogen (e.g., 3-Amino-N-methyl-5-(trifluoromethyl)benzamide) improves metabolic stability but may reduce hydrogen-bonding capacity .
  • Biological Activity: VU6010608, despite structural complexity, demonstrates superior CNS activity due to its triazole substituent and benzamide core .

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